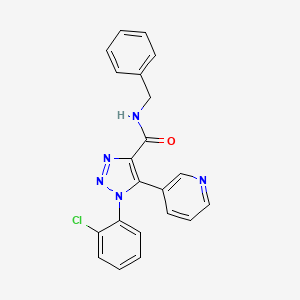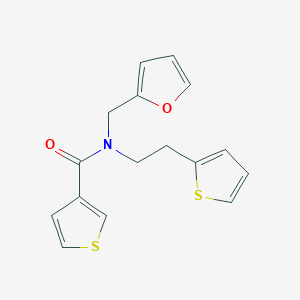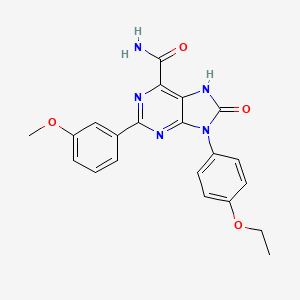
9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine analogs. This compound has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Studies have explored the synthesis and characterization of purine derivatives, including methods for creating novel compounds with potential biological activities. For example, the work by Kawashima and Kumashiro (1969) discussed the synthesis of purine N-oxides, providing foundational knowledge for further chemical modifications of purine structures (Kawashima & Kumashiro, 1969). Similarly, Al‐Azmi et al. (2001) reported on the facile synthesis of 6-cyano-9-substituted-9H-purines and their derivatives, demonstrating the versatility of purine compounds in chemical synthesis (Al‐Azmi et al., 2001).
Biological Activities
Research into the biological activities of purine derivatives has shown promising results. Duckworth et al. (1991) prepared 9-[2-(phosphonomethoxy)alkoxy]purines with antiviral properties, highlighting the potential of purine derivatives in antiviral therapy (Duckworth et al., 1991). Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, suggesting the therapeutic potential of purine-based compounds in inflammation and pain management (Abu‐Hashem et al., 2020).
Antimycobacterial Properties
Purine derivatives have also been explored for their antimycobacterial properties. Bakkestuen et al. (2005) investigated 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, identifying compounds with high antimycobacterial activity, which could serve as potential antituberculosis drugs (Bakkestuen et al., 2005).
Hydrolytic Behavior and Hydrogen Bonding
Studies have also delved into the hydrolytic behavior of methoxypurines and the role of hydrogen bonding in nucleic acid interactions. Wong and Fuchs (1974) explored the hydrolytic behavior of 6-methoxypurines, revealing complex reaction outcomes and suggesting implications for nucleic acid chemistry (Wong & Fuchs, 1974). Additionally, Gaugain et al. (1981) studied hydrogen bonding in deoxyribonucleic acid base recognition, contributing to our understanding of molecular interactions important in genetic material (Gaugain et al., 1981).
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-14-9-7-13(8-10-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-5-4-6-15(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINGLOPQZHVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


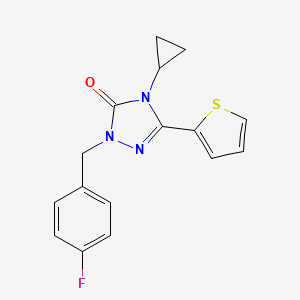


![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)
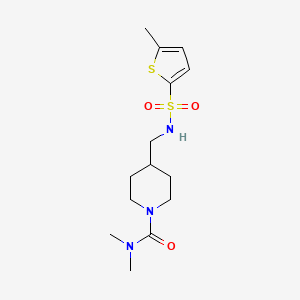
![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)
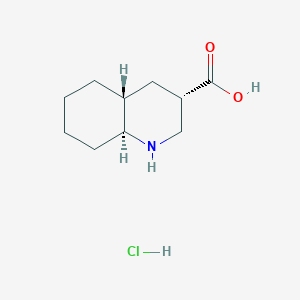
![2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2997945.png)
